Unii-73hby5P486

説明

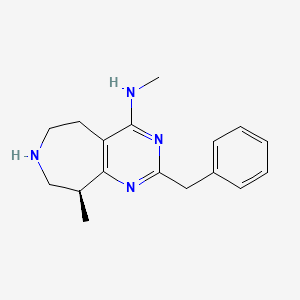

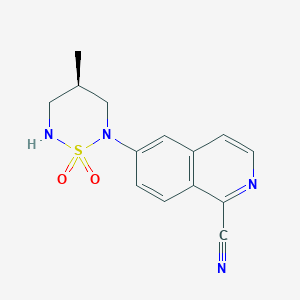

Unii-73hby5P486, also known as PF-04479745, is a compound with the molecular formula C17H22N4 . It is a selective serotonin 5HT2C agonist . The IUPAC name for this compound is (9S)-2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine .

Molecular Structure Analysis

The molecular weight of this compound is 282.4 g/mol . The InChIKey for this compound is IHHALLDEDARSAL-LBPRGKRZSA-N . The canonical SMILES representation is CC1CNCCC2=C1N=C(N=C2NC)CC3=CC=CC=C3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass is 282.18444672 g/mol , and the topological polar surface area is 49.8 Ų .科学的研究の応用

Global Substance Registration System : The US FDA and NCATS developed the Global Substance Registration System (GSRS) which includes unique ingredient identifiers (UNIIs) like UNII-73hby5P486. This system offers detailed descriptions for over 100,000 substances relevant to medicine and translational research, facilitating rigorous scientific descriptions of substances related to health products (Peryea et al., 2020).

Pharmacogenetics Research Network : The NIH's Pharmacogenetics Research Network (PGRN) correlates drug response with genetic variation. It stores diverse scientific information, including data on substances like this compound, in the Pharmacogenetics and Pharmacogenomics Knowledge Base (PharmGKB) (Giacomini et al., 2007).

Clinical Drug Research and Development : Clinical drug research has increasingly incorporated pharmacogenetics and pharmacogenomics, involving substances like this compound. This integration aims at predicting drug effects and tailoring treatments, moving towards personalized medicine (Drews, 2000).

Chemical Interventions for Public Health Emergencies : The NIH's trans-agency initiatives, like the Chemical Countermeasures Research Program (CCRP), focus on research and development of medical countermeasures to mitigate toxicities from substances including this compound. This is crucial for enhancing medical response capabilities during public health emergencies involving the release of toxic chemicals (Yeung et al., 2019).

作用機序

Unii-73hby5P486, also known as Atuzaginstat or PF-04479745, is a compound that has been under investigation for its potential therapeutic effects . This article will delve into the various aspects of its mechanism of action.

Target of Action

Atuzaginstat primarily targets the Serotonin 2c (5-HT2c) receptor . The 5-HT2c receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

Atuzaginstat acts as a selective serotonin 5HT2C agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Atuzaginstat binds to the 5-HT2c receptor, activating it, which can lead to various downstream effects.

生化学分析

Biochemical Properties

Unii-73hby5P486 plays a significant role in biochemical reactions by interacting primarily with the serotonin 5-HT2C receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes, including mood regulation, appetite control, and anxiety . The interaction between this compound and the 5-HT2C receptor is characterized by high affinity and selectivity, which makes it a valuable tool for studying the receptor’s function and potential therapeutic applications .

Cellular Effects

This compound influences various cellular processes by modulating the activity of the serotonin 5-HT2C receptor. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. For instance, activation of the 5-HT2C receptor by this compound can lead to changes in intracellular calcium levels, which in turn affects downstream signaling pathways involved in mood regulation and appetite control . Additionally, this compound has been shown to have effects on gene expression, particularly genes involved in neurotransmitter synthesis and release .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin 5-HT2C receptor. This binding induces a conformational change in the receptor, which activates the associated G protein and triggers a cascade of intracellular signaling events . These events include the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol, and the subsequent release of calcium from intracellular stores . This increase in intracellular calcium levels is a key step in the signaling pathway that mediates the physiological effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic administration . These effects include changes in receptor sensitivity and alterations in gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on mood and anxiety, while higher doses can lead to adverse effects such as hyperactivity and changes in appetite . Toxicity studies have indicated that very high doses of this compound can cause significant adverse effects, including neurotoxicity and alterations in cardiovascular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to serotonin metabolism. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of this compound on the body . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of the serotonin 5-HT2C receptor .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to other tissues, including the liver and kidneys, where it is metabolized and excreted . Transporters and binding proteins play a role in the localization and accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the plasma membrane, where it interacts with the serotonin 5-HT2C receptor . The compound can also be found in other cellular compartments, such as the endoplasmic reticulum and the Golgi apparatus, where it may undergo post-translational modifications . These modifications can influence the activity and function of this compound, as well as its interactions with other biomolecules .

特性

IUPAC Name |

(9S)-2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c1-12-11-19-9-8-14-16(12)20-15(21-17(14)18-2)10-13-6-4-3-5-7-13/h3-7,12,19H,8-11H2,1-2H3,(H,18,20,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHALLDEDARSAL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1N=C(N=C2NC)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCC2=C1N=C(N=C2NC)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336532 | |

| Record name | PF-04479745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1065110-43-1 | |

| Record name | PF-04479745 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1065110431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04479745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04479745 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HBY5P486 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)

![5-amino-1-[(3S)-1-cyanopiperidin-3-yl]-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B609961.png)

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)

![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)

![2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide](/img/structure/B609976.png)